molecular formula C10H5F2NO3 B11882264 6,7-Difluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

6,7-Difluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B11882264
M. Wt: 225.15 g/mol
InChI Key: KIOSTGAUQXVHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Difluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinolone family. This compound is characterized by the presence of two fluorine atoms at the 6th and 7th positions of the quinoline ring, a carbonyl group at the 2nd position, and a carboxylic acid group at the 4th position. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Difluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2,4-difluoroaniline.

    Acylation: The aniline undergoes acylation with ethyl oxalyl chloride to form an intermediate.

    Cyclization: The intermediate is then cyclized using a base such as sodium ethoxide to form the quinoline ring.

    Oxidation: The resulting compound is oxidized to introduce the carbonyl group at the 2nd position.

    Hydrolysis: Finally, the ester group is hydrolyzed to yield the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6,7-Difluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of alkyl or aryl groups.

Scientific Research Applications

6,7-Difluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its potential use in developing new antibiotics.

    Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-Difluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A widely used fluoroquinolone antibiotic with similar structural features.

    Levofloxacin: Another fluoroquinolone with a similar mechanism of action.

    Moxifloxacin: Known for its broad-spectrum antibacterial activity.

Uniqueness

6,7-Difluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which can influence its pharmacokinetic properties and antibacterial activity. The presence of the carboxylic acid group also enhances its solubility and bioavailability compared to other quinolones.

Properties

Molecular Formula

C10H5F2NO3

Molecular Weight

225.15 g/mol

IUPAC Name

6,7-difluoro-2-oxo-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C10H5F2NO3/c11-6-1-4-5(10(15)16)2-9(14)13-8(4)3-7(6)12/h1-3H,(H,13,14)(H,15,16)

InChI Key

KIOSTGAUQXVHPK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=O)NC2=CC(=C1F)F)C(=O)O

Origin of Product

United States

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